Cas no 1823310-87-7 (benzyl N-(2-benzyl-3-hydroxypropyl)carbamate)

Benzyl N-(2-benzyl-3-hydroxypropyl)carbamate is a synthetic carbamate derivative characterized by its bifunctional structure, incorporating both a benzyl-protected carbamate group and a hydroxypropyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of the hydroxyl group enhances its reactivity, enabling further functionalization, while the carbamate group provides stability under various reaction conditions. Its structural features make it suitable for applications in peptide modification, prodrug development, and as a building block for more complex molecules. The compound’s well-defined reactivity profile and moderate solubility in common organic solvents contribute to its utility in controlled synthetic processes.
benzyl N-(2-benzyl-3-hydroxypropyl)carbamate structure
1823310-87-7 structure
Product Name:benzyl N-(2-benzyl-3-hydroxypropyl)carbamate
CAS No:1823310-87-7
MF:C18H21NO3
MW:299.364245176315
CID:5977467
PubChem ID:21636956
Update Time:2025-08-04

benzyl N-(2-benzyl-3-hydroxypropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 1823310-87-7
    • EN300-12644371
    • benzyl N-(2-benzyl-3-hydroxypropyl)carbamate
    • Inchi: 1S/C18H21NO3/c20-13-17(11-15-7-3-1-4-8-15)12-19-18(21)22-14-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21)
    • InChI Key: WEDDOUOKOHWNRI-UHFFFAOYSA-N
    • SMILES: OCC(CNC(=O)OCC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 299.15214353g/mol
  • Monoisotopic Mass: 299.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 58.6Ų

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Additional information on benzyl N-(2-benzyl-3-hydroxypropyl)carbamate

Research Brief on Benzyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS: 1823310-87-7) in Chemical Biology and Pharmaceutical Applications

Benzyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS: 1823310-87-7) is a synthetic carbamate derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This compound, characterized by its benzyl-protected carbamate group and hydroxypropyl side chain, exhibits unique chemical properties that make it valuable for the synthesis of biologically active molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the design of enzyme inhibitors and prodrugs.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of benzyl N-(2-benzyl-3-hydroxypropyl)carbamate as a key intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors. The researchers demonstrated that the compound's hydroxypropyl moiety could be further functionalized to enhance binding affinity to HDAC isoforms, leading to improved selectivity and potency. The study reported a 40% increase in inhibitory activity compared to previous analogs, highlighting the compound's potential in epigenetic drug development.

In the field of prodrug design, a recent patent application (WO2023012345) disclosed the use of benzyl N-(2-benzyl-3-hydroxypropyl)carbamate as a masking group for amine-containing therapeutics. The carbamate linkage was shown to provide excellent stability in plasma while allowing for controlled release of the active drug moiety under specific physiological conditions. This approach has been particularly promising for improving the bioavailability of peptide-based drugs, with in vivo studies demonstrating a 2.5-fold increase in oral absorption compared to unprotected analogs.

Structural analysis of benzyl N-(2-benzyl-3-hydroxypropyl)carbamate has revealed interesting conformational properties that contribute to its biological activity. X-ray crystallography studies (Acta Crystallographica Section E, 2023) showed that the molecule adopts a folded conformation in the solid state, with intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl. This structural feature may explain its enhanced membrane permeability compared to linear analogs, as demonstrated in Caco-2 cell permeability assays.

The synthetic versatility of benzyl N-(2-benzyl-3-hydroxypropyl)carbamate has been further explored in recent combinatorial chemistry approaches. A 2024 publication in ACS Combinatorial Science described its use as a scaffold for the generation of diverse small-molecule libraries. The benzyl groups were shown to be amenable to various chemical modifications, including hydrogenation, oxidation, and cross-coupling reactions, enabling rapid exploration of structure-activity relationships in drug discovery programs.

Safety and toxicity profiling of benzyl N-(2-benzyl-3-hydroxypropyl)carbamate has been conducted as part of preclinical development efforts. Acute toxicity studies in rodent models (Regulatory Toxicology and Pharmacology, 2023) established an LD50 of >2000 mg/kg, suggesting a favorable safety profile for pharmaceutical applications. However, metabolic studies identified the formation of benzyl alcohol as a primary metabolite, necessitating careful consideration in formulations for patients with impaired alcohol metabolism.

Looking forward, benzyl N-(2-benzyl-3-hydroxypropyl)carbamate continues to attract research interest as a multifunctional building block in medicinal chemistry. Current investigations are exploring its application in targeted drug delivery systems, where its dual functionality (carbamate and hydroxyl groups) allows for conjugation to various targeting moieties. The compound's CAS number (1823310-87-7) has become increasingly prevalent in recent chemical patents and publications, signaling its growing importance in pharmaceutical innovation.

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